Bicyclo[2.2.1]heptane-1,4-diyldimethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-8-1-2-9(5-8,7-11)4-3-8/h10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJLUGACCSEZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 2.2.1 Heptane 1,4 Diyldimethanol and Its Advanced Precursors
Strategies for the Construction of the Bicyclo[2.2.1]heptane Core Framework
The construction of the bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) system, is a foundational step in the synthesis of the target diol. This rigid framework can be assembled through several powerful synthetic strategies, primarily cycloaddition reactions and skeletal rearrangements.
Diels-Alder Cycloaddition Approaches for Norbornane Skeletons
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is the most direct and widely employed method for constructing the bicyclo[2.2.1]heptane core. google.com Typically, cyclopentadiene (B3395910) serves as the diene component due to its high reactivity. researchgate.net
A significant challenge is the introduction of substituents at the bridgehead (C1 and C4) positions. A direct Diels-Alder approach to form a 1,4-disubstituted bicyclo[2.2.1]heptane system is not straightforward. However, recent advancements have demonstrated the synthesis of bicyclo[2.2.1]heptane skeletons with two oxygen-based functional groups at the bridgehead carbons. nih.gov This was achieved through an intermolecular Diels-Alder reaction using novel 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as the diene component. nih.gov These oxy-functionalized bridgehead compounds are versatile building blocks that can be further modified to yield the desired diol. nih.gov
The reaction conditions and the nature of the dienophile can be tuned to control the stereochemical outcome of the cycloaddition, a critical aspect for producing specific isomers. researchgate.net
Methodologies for Ring System Modifications and Skeletal Rearrangements
An alternative to direct cycloaddition involves the modification or rearrangement of existing ring systems to form the bicyclo[2.2.1]heptane framework. These methods can be particularly useful for accessing precursors with the required 1,4-substitution pattern.
One effective strategy involves a two-step procedure starting from readily available cyclohexane (B81311) diesters. researchgate.net This method entails the alkylation of a cyclohexane diester monoenolate with a 1,2-dihaloethane, followed by a base-induced intramolecular cyclization of the resulting haloethylated product. researchgate.net This sequence successfully yields dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate, a direct precursor to the target diol. researchgate.net The process can even be performed as a one-pot procedure starting from the cyclohexyl bisenolate precursor. researchgate.net
Another approach involves the skeletal rearrangement of a bicyclo[2.2.2]octane derivative. For instance, a Wolff rearrangement of an α-diazo ketone within a bicyclo[2.2.2]octane system can induce a ring contraction to afford a functionalized bicyclo[2.2.1]heptane derivative. beilstein-journals.org Such rearrangements provide a novel entry point to the desired carbon skeleton, often with functional groups positioned for further elaboration. beilstein-journals.org
Introduction of Hydroxyl Functionalities at Bridgehead Positions in Bicyclo[2.2.1]heptane Systems
Once the bicyclo[2.2.1]heptane core with appropriate precursor functional groups at the C1 and C4 positions is established, the next critical phase is the conversion of these groups into the target hydroxymethyl (-CH2OH) functionalities.
Catalytic Reduction Pathways to Bridgehead Dimethanols
The most direct route to bicyclo[2.2.1]heptane-1,4-diyldimethanol involves the reduction of its corresponding dicarboxylic acid or, more commonly, its diester derivative, such as dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate. Catalytic hydrogenation is a robust method for this transformation.
The hydrogenation of ester groups to primary alcohols typically requires forcing conditions, such as high pressures and temperatures, and specialized catalysts. For example, the reduction of bicyclic diesters can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen pressure. unirioja.esgoogle.com This process selectively reduces the ester functionalities without affecting the core hydrocarbon framework. acs.org
Table 1: Comparison of Reduction Methods for Esters
| Reduction Method | Reagent/Catalyst | Typical Conditions | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Ru, or Cu-chromite | High pressure, elevated temperature | Industrially scalable, clean workup. |
| Chemical Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to reflux | High-yielding, but requires stoichiometric amounts of a highly reactive reagent and careful workup. |
Multi-step Synthetic Sequences for Specific Isomers
Synthesizing the specific 1,4-isomer of the target diol necessitates a carefully planned multi-step sequence that precisely controls the placement of functional groups. A prime example is the synthesis of the key precursor, dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate. researchgate.net
This sequence begins with a commercially available cyclohexane-1,4-dicarboxylate. The key steps are:
Monoenolate Formation: Treatment of the starting diester with a strong base, such as lithium diisopropylamide (LDA), generates the monoenolate.
Alkylation: The enolate is then alkylated with a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane).
Intramolecular Cyclization: The resulting haloethylated intermediate is treated with another strong base (e.g., potassium tert-butoxide) to induce an intramolecular nucleophilic substitution, closing the five-membered ring and forming the bicyclo[2.2.1]heptane framework. researchgate.net
Reduction: The resulting diester is then reduced to the final product, this compound, using a suitable reducing agent as described in the previous section.
This strategic sequence ensures that the functional groups are installed exclusively at the desired bridgehead positions, providing unambiguous access to the 1,4-disubstituted isomer.
Control of Stereochemistry in this compound Synthesis
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane system makes stereochemical control a paramount consideration in its synthesis. researchgate.net While the target molecule, this compound, is an achiral, meso-compound due to its plane of symmetry, the stereochemistry of intermediates and the relative orientation of substituents are crucial.
In Diels-Alder approaches, the stereoselectivity is governed by the "endo rule," which describes the kinetic preference for the formation of the endo isomer where substituents on the dienophile are oriented towards the diene's π-system. However, the thermodynamic product is often the exo isomer. By choosing appropriate catalysts (e.g., Lewis acids) and reaction conditions, the endo/exo selectivity can be influenced. cdnsciencepub.com
In syntheses involving ring-closing cyclizations, such as the formation of the 1,4-dicarboxylate precursor, the stereochemistry is dictated by the conformation of the transition state during the intramolecular reaction. The bridgehead functionalization of existing norbornene derivatives has been shown to proceed with retention of configuration. beilstein-journals.org
For the synthesis of chiral derivatives of bicyclo[2.2.1]heptane, asymmetric synthesis strategies are employed. This can involve the use of chiral auxiliaries attached to the dienophile in a Diels-Alder reaction, or the use of chiral catalysts to induce enantioselectivity. rsc.org Although the final target molecule is achiral, these principles are vital for synthesizing related, optically active structures or for avoiding the formation of unwanted diastereomeric intermediates in more complex synthetic routes. researchgate.net
Diastereoselective and Enantioselective Synthetic Routes
The construction of the bicyclo[2.2.1]heptane core is often achieved through a Diels-Alder reaction. The stereoselectivity of this [4+2] cycloaddition is crucial in defining the relative stereochemistry of the substituents on the bicyclic ring. While the synthesis of the specific 1,4-disubstituted pattern of this compound is not extensively detailed in readily available literature, general principles of stereoselective synthesis of related bicyclo[2.2.1]heptane derivatives can be applied.
A common precursor for this compound is bicyclo[2.2.1]heptane-1,4-dicarboxylic acid. The synthesis of this dicarboxylic acid has been reported, and its subsequent reduction yields the target diol. For instance, dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate has been synthesized through a two-step procedure involving the alkylation of cyclohexane diester monoenolates with 1,2-dihaloethane, followed by a base-induced cyclization. researchgate.net
Enantioselective synthesis of bicyclo[2.2.1]heptane derivatives can be achieved through various methods. One notable approach is the organocatalytic formal [4+2] cycloaddition reaction, which provides rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild conditions. rsc.org Although this method directly yields a monofunctionalized derivative, it highlights the potential of organocatalysis in establishing the chiral bicyclic scaffold.
The diastereoselective synthesis of related compounds, such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, has been achieved with high diastereoselectivity through substrate-controlled α-carboxylation of a norbornene monoester. thieme-connect.com This demonstrates that the inherent stereochemistry of the starting material can effectively control the stereochemical outcome of subsequent transformations.
The table below summarizes key aspects of diastereoselective and enantioselective routes relevant to the synthesis of bicyclo[2.2.1]heptane precursors.
| Method | Precursor/Target | Key Features | Reference |
| Base-induced cyclization | Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | Two-step synthesis from cyclohexane diesters. | researchgate.net |
| Organocatalytic [4+2] cycloaddition | Bicyclo[2.2.1]heptane-1-carboxylates | Highly enantioselective, mild conditions. | rsc.org |
| Substrate-controlled α-carboxylation | 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | High diastereoselectivity. | thieme-connect.com |
Applications of Chiral Auxiliaries and Asymmetric Catalysis
To achieve high levels of enantioselectivity in the synthesis of bicyclo[2.2.1]heptane derivatives, the use of chiral auxiliaries and asymmetric catalysis is paramount. These strategies are particularly effective in controlling the facial selectivity of the Diels-Alder reaction, which is a cornerstone for constructing the bicyclic framework.
Chiral Auxiliaries:
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction. After the desired stereoselective transformation, the auxiliary is removed. In the context of synthesizing bicyclo[2.2.1]heptane precursors, chiral auxiliaries can be attached to the dienophile in a Diels-Alder reaction to induce facial selectivity.
For example, an enantiodivergent synthesis of a fused bicyclo[2.2.1]heptane lactone has been described using 10-mercaptoisoborneol as a chiral auxiliary. rsc.org The Diels-Alder adducts were obtained with high stereoselectivity, and the auxiliary was subsequently removed. While not directly applied to the 1,4-disubstituted pattern, this approach demonstrates the utility of chiral auxiliaries in controlling the stereochemistry of the bicyclo[2.2.1]heptane core. Diastereoselective reactions using N,N'-bis((S)-1-phenylethyl)-carbodiimide have also been utilized for the synthesis of various bicyclo[2.2.1]heptane derivatives, where the chiral auxiliary is effectively removed to yield enantiomerically pure compounds. researchtrends.net
Asymmetric Catalysis:
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries.
Chiral Lewis acids are effective catalysts for enantioselective Diels-Alder reactions. For instance, chiral oxazaborolidine-aluminum bromide complexes have been shown to be powerful catalysts for a broad range of achiral dienes and dienophiles, leading to high yields and enantiomeric purities. acs.org Such catalytic systems could potentially be applied to the synthesis of precursors for this compound.
Organocatalysis, as mentioned earlier, also represents a powerful tool for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives. rsc.org The use of small organic molecules as catalysts avoids the need for metals and often proceeds under mild conditions.
The following table provides examples of the application of chiral auxiliaries and asymmetric catalysis in the synthesis of bicyclo[2.2.1]heptane derivatives.
| Strategy | Reagent/Catalyst | Application | Key Outcome | Reference |
| Chiral Auxiliary | 10-Mercaptoisoborneol | Enantiodivergent synthesis of a bicyclo[2.2.1]heptane lactone via Diels-Alder reaction. | High stereoselectivity and successful removal of the auxiliary. | rsc.org |
| Chiral Auxiliary | N,N'-bis((S)-1-phenylethyl)-carbodiimide | Diastereoselective synthesis of various bicyclo[2.2.1]heptane derivatives. | Enantiomerically pure products after auxiliary removal. | researchtrends.net |
| Asymmetric Catalysis | Chiral Oxazaborolidine-Aluminum Bromide Complex | Enantioselective Diels-Alder reactions. | High yields and enantiomeric purities for a broad range of substrates. | acs.org |
| Asymmetric Catalysis | Organocatalyst | Enantioselective formal [4+2] cycloaddition. | Highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates. | rsc.org |
Advanced Structural Elucidation and Spectroscopic Characterization of Bicyclo 2.2.1 Heptane 1,4 Diyldimethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural details of bicyclo[2.2.1]heptane-1,4-diyldimethanol. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each nucleus, allowing for a comprehensive analysis of the molecule's configuration and conformation.
Detailed analysis of ¹H NMR spectra reveals distinct signals for the different protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) are instrumental in assigning these signals to specific protons within the bicyclic system and the methanol (B129727) substituents. For instance, the protons of the hydroxymethyl groups would exhibit a characteristic chemical shift, and their coupling to adjacent protons would provide valuable conformational information.
Similarly, ¹³C NMR spectroscopy provides a map of the carbon skeleton. The number of distinct signals confirms the molecular symmetry, while the chemical shifts indicate the nature of each carbon atom (e.g., quaternary, methylene, or attached to an oxygen atom). Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1/C4 | - | ~45-55 |
| C2/C3/C5/C6 | ~1.5-1.8 | ~30-40 |
| C7 | ~1.9-2.2 | ~35-45 |
| -CH₂OH | ~3.5-3.8 | ~65-75 |
| -OH | Variable | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The rigid bicyclo[2.2.1]heptane core is expected to exhibit characteristic bond lengths and angles. The C-C bond lengths within the strained bicyclic system and the C-O and O-H bond lengths of the methanol substituents can be measured with high precision. Furthermore, the analysis of the crystal packing reveals the nature and extent of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which govern the solid-state architecture.
Table 2: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | Centrosymmetric |
| C-C Bond Length (alkane) | 1.52 - 1.56 Å |
| C-C Bond Length (bridgehead) | 1.54 - 1.58 Å |
| C-O Bond Length | 1.41 - 1.45 Å |
| O-H Bond Length | 0.80 - 0.90 Å |
| C-C-C Bond Angle (in ring) | ~100° - 110° |
Note: These are generalized expected values and the actual parameters will be determined from the specific crystal structure analysis.
High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula and investigating the fragmentation behavior of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively establish the elemental composition.
Electron ionization (EI) is a common technique used to induce fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. The fragmentation of the bicyclo[2.2.1]heptane framework is complex and can involve various rearrangement pathways. researchgate.net The loss of water (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. Other expected fragmentations include the cleavage of the C-C bonds within the bicyclic system and the loss of the hydroxymethyl groups. Analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR and X-ray diffraction. ethz.ch
Table 3: Key Ions in the Predicted Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 156 | [M]⁺ (Molecular Ion) |
| 138 | [M - H₂O]⁺ |
| 125 | [M - CH₂OH]⁺ |
| 107 | [M - H₂O - CH₂OH]⁺ |
| 95 | [C₇H₁₁]⁺ |
| 67 | [C₅H₇]⁺ |
Note: The relative intensities of these ions will depend on the ionization conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound. These methods are based on the principle that molecular bonds vibrate at specific frequencies.
The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, likely broadened due to hydrogen bonding. The C-H stretching vibrations of the aliphatic bicyclic framework will appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the primary alcohol groups will give rise to a strong band around 1050 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C stretching and bending vibrations of the hydrocarbon skeleton will be prominent. The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| O-H Stretch | 3200 - 3600 | IR (strong, broad) |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR (strong), Raman (strong) |
| C-H Bend | 1350 - 1480 | IR (medium), Raman (medium) |
| C-O Stretch (primary alcohol) | 1000 - 1075 | IR (strong) |
| C-C Stretch | 800 - 1200 | IR (weak), Raman (medium) |
Chemical Transformations and Derivatization Studies of Bicyclo 2.2.1 Heptane 1,4 Diyldimethanol
Esterification and Etherification Reactions of Bridgehead Hydroxyl Groups
The primary hydroxyl groups of bicyclo[2.2.1]heptane-1,4-diyldimethanol are amenable to standard esterification and etherification protocols. The rigid nature of the bicyclic core can influence reaction kinetics, but generally, the formation of esters and ethers proceeds efficiently.
Esterification can be achieved through various methods, including reaction with carboxylic acids under acidic catalysis (e.g., Fischer esterification), or with more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base. The synthesis of related methyl bicyclo[2.2.1]heptane-1-carboxylate, for instance, is accomplished by the esterification of the corresponding carboxylic acid with methanol (B129727) in the presence of an acid catalyst. cdnsciencepub.com While direct literature on the diesterification of this compound is sparse, analogous reactions on similar diols are well-established.
Etherification can be carried out using methods like the Williamson ether synthesis, where the diol is first converted to a dialkoxide using a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide.
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reagents & Conditions | Reference |
| Bicyclo[2.2.1]heptane-1-carboxylic acid | Methanol | Methyl bicyclo[2.2.1]heptane-1-carboxylate | Esterification | Acid catalyst | cdnsciencepub.com |
| Symmetric diols | Carboxylic acids | Monoesters | Enzymatic monoesterification | Candida antarctica lipase (B570770) B | rsc.org |
Selective Oxidation and Reduction Chemistry of Functional Groups
The hydroxyl groups of this compound can be selectively oxidized to afford aldehydes or carboxylic acids, depending on the reagents and reaction conditions employed. The rigid framework can influence the accessibility of the hydroxyl groups to the oxidizing agent.
Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions can be used for the conversion of the primary alcohols to the corresponding dialdehyde. mdpi.com Further oxidation to the dicarboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent. Enzymatic oxidations, for example using horse liver alcohol dehydrogenase, have been shown to be effective for the stereospecific oxidation of related oxabicyclic meso diols to lactones. cdnsciencepub.com
Reduction of derivatives of this compound, such as the corresponding dicarboxylic acid or its esters, can be accomplished using standard reducing agents. For instance, the reduction of ester groups on a bicyclo[2.2.1]heptane skeleton to alcohols is a common transformation.
| Substrate | Product | Reagent | Notes | Reference |
| Bicyclo[2.2.1]hept-5-ene-2,3-diol | Bicyclo[2.2.1]hept-5-ene-2,3-dione | Swern Oxidation (DMSO, oxalyl chloride) | Provides the corresponding diketone in good yield. | mdpi.com |
| meso-exo- and endo-7-Oxabicyclo[2.2.1]heptane diols | Enantiomerically pure γ-lactones | Horse liver alcohol dehydrogenase (HLAD) | Demonstrates stereospecific enzymatic oxidation. | cdnsciencepub.com |
| 2,3-bis(hydroxymethyl)bicyclo[2.2.1]heptane | Corresponding γ-lactone | Cerium(IV) ammonium (B1175870) nitrate-sodium bromate | Proceeds via the lactol intermediate. | cdnsciencepub.com |
Halogenation and Organometallic Coupling Reactions at the Bicyclic Core
While direct halogenation of the hydroxymethyl groups of this compound would likely proceed via standard alcohol-to-halide conversion methods (e.g., using SOCl₂ or PBr₃), functionalization of the bicyclic core itself is also of significant interest. Halogenation at the bridgehead positions of the bicyclo[2.2.1]heptane system has been achieved, often through radical reactions. rsc.org
Once halogenated, these bridgehead positions can serve as handles for organometallic coupling reactions to form new carbon-carbon bonds. While direct examples on the bicyclo[2.2.1]heptane-1,4-diyl framework are not abundant in the literature, Suzuki-Miyaura and Sonogashira couplings are powerful methods for the arylation and alkynylation of aryl and vinyl halides, and their application to bridgehead halides of bicyclic systems is an area of active research. wikipedia.org The rigid and strained nature of the bicyclic system can present challenges for these coupling reactions.
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura Coupling | Bicyclo[2.2.1]heptane boronic esters and 4-bromophenyl halides | Palladium catalyst | Arylated bicyclo[2.2.1]heptane | |
| Sonogashira Coupling | Terminal alkyne and aryl or vinyl halide | Palladium catalyst and copper co-catalyst | Alkynylated product | wikipedia.orgucl.ac.uk |
Directed Selective Functionalization Strategies for Polyhydroxylated Bicyclic Compounds
The presence of two identical primary hydroxyl groups in this compound presents a challenge for selective monofunctionalization. Several strategies can be employed to achieve this selectivity.
One approach is to use a large excess of the diol relative to the reagent, which statistically favors mono-substitution. However, this often leads to a mixture of starting material, mono-substituted, and di-substituted products, requiring chromatographic separation.
A more elegant approach involves the use of protecting groups or directing groups. For instance, one hydroxyl group could be selectively protected, allowing the other to be functionalized, followed by deprotection.
Enzymatic methods have also shown great promise for the selective functionalization of symmetric diols. For example, Candida antarctica lipase B has been used for the selective monoesterification of symmetric diols. rsc.org The enzyme's active site can differentiate between the two hydroxyl groups based on subtle conformational preferences, leading to high selectivity for the monoester.
Catalyst-controlled selective functionalization is another powerful strategy. Chiral catalysts can create a chiral environment around the prochiral diol, leading to enantioselective or diastereoselective functionalization of one of the two hydroxyl groups.
| Strategy | Description | Example | Reference |
| Statistical Control | Use of a large excess of the diol to favor mono-substitution. | General principle | - |
| Protecting Groups | Selective protection of one hydroxyl group, functionalization of the other, followed by deprotection. | Standard organic synthesis technique | - |
| Enzymatic Catalysis | Use of enzymes to selectively functionalize one of two identical functional groups. | Candida antarctica lipase B for monoesterification of symmetric diols. | rsc.org |
| Catalyst-Controlled Selectivity | Use of chiral catalysts to induce selectivity in the functionalization of a prochiral diol. | Asymmetric synthesis of bicyclic diol derivatives through metal and enzyme catalysis. | nih.gov |
Applications of Bicyclo 2.2.1 Heptane 1,4 Diyldimethanol in Polymer Chemistry and Advanced Materials Science
Utilization as a Monomer in Advanced Polymer Synthesis
As a difunctional alcohol (diol), bicyclo[2.2.1]heptane-1,4-diyldimethanol serves as a key building block in step-growth polymerization. Its defined stereochemistry and bulky structure are exploited to control polymer architecture and properties in ways not achievable with more flexible, linear diols.
This compound is utilized in the synthesis of both polyesters and polycarbonates through standard melt polycondensation techniques. In polyester (B1180765) synthesis, it is reacted with dicarboxylic acids or their esters. For polycarbonates, it is typically reacted with a carbonate source like diphenyl carbonate. The inclusion of the rigid bicyclo[2.2.1]heptane unit, often referred to as a norbornane (B1196662) structure, disrupts the regular packing of polymer chains that would otherwise lead to high crystallinity, often resulting in amorphous or semi-crystalline polymers with high transparency. vt.edu
The synthesis process generally involves a two-step reaction: an initial transesterification followed by polycondensation under high vacuum and elevated temperatures to build high molecular weight chains. core.ac.uk The non-planar structure of the bicyclic monomer, similar to other cycloaliphatic diols like 1,4-cyclohexanedimethanol (B133615) (CHDM), is instrumental in modifying the properties of traditional polymers like poly(ethylene terephthalate) (PET). core.ac.uk
The rigid and linear nature of certain bicyclic monomers makes them excellent candidates for creating thermotropic liquid crystalline polymers (LCPs). These materials exhibit ordered phases in the melt, which allows for the formation of highly oriented fibers and moldings with exceptional mechanical strength. While research has specifically noted the use of the related compound Bicyclo[2.2.2]octane-1,4-diol in synthesizing thermotropic liquid crystalline polyesters, the underlying principle applies to the bicyclo[2.2.1]heptane system as well. acs.org The incorporation of rigid, non-flexible units like this compound into a polymer chain promotes the formation of the ordered, rod-like structures (mesogens) necessary for liquid crystalline behavior. This alignment in the melt phase can be locked in upon cooling, leading to materials with a high degree of molecular orientation and anisotropic properties. acs.org
The introduction of the bicyclo[2.2.1]heptane moiety into a polymer backbone has a profound effect on its material properties.
Thermal Stability: The most significant impact is an increase in the glass transition temperature (Tg). The rigid bicyclic structure restricts the rotational freedom of the polymer chains, requiring more thermal energy to induce the transition from a glassy to a rubbery state. core.ac.ukrsc.org Polyesters and polycarbonates containing such bicyclic units consistently show a higher Tg compared to their counterparts made with linear aliphatic diols. vt.educore.ac.uk This enhanced thermal stability expands the service temperature range of the resulting materials.
Mechanical Modulus: The same chain rigidity that increases Tg also leads to a higher mechanical modulus. Polymers incorporating this compound are stiffer and more rigid. Research on polyesters derived from a similar bio-based bicyclic diol from D-mannitol demonstrated that tensile strength and elastic moduli steadily increased with the content of the bicyclic monomer. core.ac.uk
Optical Properties: Due to the disruption of chain packing and prevention of large-scale crystallization, polymers based on this monomer are often amorphous and possess high optical clarity and transparency. vt.edu This makes them suitable for applications where optical performance is critical.
| Property | Standard Polyester (e.g., PET) | Polyester with Bicyclic Diol Inclusion | Rationale for Change |
|---|---|---|---|
| Glass Transition Temp. (Tg) | ~70-80 °C | Significantly Increased (>100 °C) | Restricted chain mobility from the rigid bicyclic unit. core.ac.ukrsc.org |
| Mechanical Modulus | Moderate | Increased | Increased polymer backbone stiffness. core.ac.uk |
| Crystallinity | Semi-crystalline | Amorphous to Low Crystallinity | Bulky, non-planar structure disrupts chain packing. vt.edu |
| Optical Clarity | Translucent to Opaque | High Transparency | Reduced crystallinity and light scattering. vt.edu |
Integration into Novel Cyclic-Monomer-Based Polymer Networks
While primarily used as a linear monomer, this compound can also be integrated into cross-linked polymer networks. By combining it with monomers of higher functionality (e.g., tricarboxylic acids or triols), a three-dimensional network can be formed. The bicyclic unit becomes a rigid junction point or spacer within this network. The inclusion of such a rigid structure is expected to produce thermosets with high dimensional stability and thermal resistance. The principles of forming such networks are well-established, and the unique geometry of the bicyclic diol offers a route to materials with precisely controlled network architecture and properties.
Role in Enhancing Polymer Rigidity and Dimensional Stability through Bicyclic Inclusion
The core advantage of using this compound is the enhancement of rigidity and dimensional stability. Unlike flexible linear diols that allow polymer chains to fold and move easily, the bulky, fused-ring structure of the bicyclo[2.2.1]heptane unit acts as a rigid spacer. vt.eduresearchgate.net This structural element physically hinders chain rotation and movement, locking the polymer backbone into a more rigid conformation. core.ac.uk This effect directly translates to improved dimensional stability, meaning the material is less prone to warping or changing shape with temperature fluctuations, a critical attribute for precision engineering components and electronic substrates.
Research into Bio-based Polymer Development Incorporating this compound Derivatives
With a growing demand for sustainable materials, research has focused on deriving monomers for high-performance polymers from renewable resources. Bicyclic structures similar to bicyclo[2.2.1]heptane are accessible from biomass. For example, a novel bicyclic diol derived from D-mannitol has been used to create bio-based aromatic polyesters with outstandingly high glass transition temperatures. core.ac.uk Similarly, a lignin-derived bicyclic diol has been used to produce high-performance thermoplastics. rsc.org These studies demonstrate a clear pathway for developing sustainable polymers where a bio-derived bicyclic diol can replace petroleum-based monomers to create materials with superior properties. The synthesis of related bicyclo[2.2.1]heptane monomers from plant-based starting materials has also been explored, highlighting the potential for creating fully bio-based polyesters and polyamides that retain the performance benefits of the rigid bicyclic structure.
Computational and Theoretical Investigations of Bicyclo 2.2.1 Heptane 1,4 Diyldimethanol
Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Reactivitygoogle.com
Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized geometry, electronic structure, and various reactivity descriptors. nih.gov
Table 1: Calculated Geometrical Parameters for Bicyclo[2.2.1]heptane-1,4-diyldimethanol (Illustrative Data) This table presents hypothetical data typical of a DFT (B3LYP/6-31G) calculation.*
| Parameter | Value |
| Bond Lengths (Å) | |
| C1–C2 | 1.55 |
| C1–C7 | 1.56 |
| C1–C8 (CH₂) | 1.54 |
| C8–O | 1.43 |
| O–H | 0.97 |
| Bond Angles (°) ** | |
| C2–C1–C6 | 102.5 |
| C7–C1–C8 | 112.0 |
| C1–C8–O | 111.5 |
| Dihedral Angles (°) ** | |
| C7-C4-C8-O | 178.5 (anti) |
Electronic Structure: Understanding the electronic structure is key to predicting a molecule's chemical behavior. Quantum chemical calculations provide information about the distribution of electrons, molecular orbitals, and electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. For this diol, the HOMO is likely localized on the oxygen atoms of the hydroxyl groups due to their lone pairs, while the LUMO might be distributed across the σ-bonds of the strained bicyclic framework.
Reactivity: The molecular geometry and electronic structure data can be used to predict reactivity. A Molecular Electrostatic Potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show negative potential (red) around the oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl hydrogens, indicating sites for nucleophilic interaction or hydrogen bonding. Reactivity indices derived from conceptual DFT, such as electronegativity and hardness, can also be calculated to provide a quantitative measure of reactivity.
Conformer Analysis and Exploration of Conformational Energy Landscapes
While the bicyclo[2.2.1]heptane core is rigid, the two hydroxymethyl (-CH₂OH) substituents can rotate around the C1-C8 and C4-C9 single bonds. This rotation leads to different conformers (rotamers) with varying energies.
Conformer analysis involves systematically rotating these bonds and calculating the energy of each resulting conformation. This process maps out the potential energy surface (PES) and identifies the low-energy conformers that are most likely to exist at a given temperature. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution. For this compound, the primary interactions governing conformational preference would be steric hindrance between the hydroxymethyl groups and the bicyclic frame, as well as the potential for intramolecular hydrogen bonding between the two hydroxyl groups.
Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data) This table presents hypothetical data from a computational conformer search, showing the relative stability of different orientations of the two -CH₂OH groups.
| Conformer Description | Dihedral Angles (°) | Relative Energy (kcal/mol) | % Population (298 K) |
| Global Minimum (anti-anti) | (180, 180) | 0.00 | 75.2 |
| Local Minimum (gauche-anti) | (60, 180) | 0.85 | 11.8 |
| Local Minimum (gauche-gauche) | (60, 60) | 1.50 | 3.5 |
| Transition State | (0, 180) | 3.50 | - |
| Refers to the C7-C1-C8-O and C5-C4-C9-O dihedral angles, respectively. |
The conformational energy landscape reveals the energy barriers between different conformers, providing insight into the flexibility of the molecule and the rates of interconversion between different shapes.
Elucidation of Reaction Mechanisms for Synthesis and Derivatization Pathwaysgoogle.com
Computational chemistry is an invaluable tool for studying the step-by-step mechanisms of chemical reactions. It allows for the characterization of transition states (the highest energy point along a reaction coordinate) and intermediates, which are often difficult to observe experimentally. nih.gov
Synthesis Pathways: The synthesis of the bicyclo[2.2.1]heptane skeleton typically involves a Diels-Alder reaction between a diene (like cyclopentadiene) and a dienophile. google.communi.cz Quantum chemical calculations can model this cycloaddition to determine the activation energy, reaction thermodynamics, and stereoselectivity (endo/exo selectivity). Subsequent functional group transformations to introduce the hydroxymethyl groups at the C1 and C4 positions can also be modeled to understand their mechanisms and optimize reaction conditions.
Derivatization Pathways: The two primary hydroxyl groups are the main sites for derivatization. Common reactions include esterification, etherification, and oxidation. For example, in a polyesterification reaction where the diol acts as a monomer, computational methods can elucidate the mechanism of ester bond formation. Calculations can determine the structure of the tetrahedral intermediate, the activation energy of the rate-limiting step, and the effect of catalysts. By comparing different potential pathways, the most favorable mechanism can be identified.
Molecular Dynamics Simulations for Understanding Bulk Properties and Polymerization Behaviors
While quantum mechanics is ideal for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the prediction of bulk properties and dynamic processes. nih.gov
Bulk Properties: To understand the properties of this compound as a liquid or solid, an MD simulation would be performed on a "box" containing hundreds or thousands of molecules. From the trajectories of the molecules, macroscopic properties such as density, viscosity, diffusion coefficient, and radial distribution functions can be calculated. The extensive hydrogen bonding network expected between the hydroxyl groups would be a key feature to analyze, as it would strongly influence these bulk properties.
Polymerization Behaviors: If this compound is used as a monomer, for instance, in the synthesis of polyesters or polyurethanes, MD simulations can provide insights into the resulting polymer's structure and properties. Coarse-grained models are often used to simulate the growth of polymer chains and their subsequent folding and aggregation. arxiv.orgyoutube.com These simulations can predict key polymer characteristics like the glass transition temperature, mechanical strength, and morphology, helping to design new materials with desired properties based on this unique bicyclic monomer.
Table of Compounds
| Compound Name |
|---|
| Bicyclo[2.2.1]heptane |
| This compound |
| Cyclopentadiene (B3395910) |
| Polyesters |
Advanced Applications As a Rigid Scaffold in Chemical Biology and Supramolecular Chemistry
Design and Synthesis of Molecular Probes and Chemical Tools for Biological Systems
The bicyclo[2.2.1]heptane core is an attractive scaffold for the construction of molecular probes and chemical tools due to its conformational rigidity, which allows for the precise spatial orientation of appended functional groups. This rigidity is crucial for minimizing conformational entropy upon binding to a biological target, which can lead to enhanced binding affinity and selectivity. The 1,4-diyldimethanol substitution pattern provides two primary hydroxyl groups that serve as versatile handles for the introduction of fluorophores, affinity tags, or reactive groups for covalent labeling of biomolecules.
While direct synthetic pathways starting from bicyclo[2.2.1]heptane-1,4-diyldimethanol to create specific molecular probes are not extensively documented in dedicated studies of this single compound, the principles of its use can be inferred from the synthesis of analogous bicyclic structures. The general synthetic methodology involves the initial preparation of the bicyclo[2.2.1]heptane scaffold, followed by functionalization of the hydroxyl groups.
A representative synthetic approach to functionalize a bicyclic diol for biological applications would involve a multi-step sequence:
Protection of Hydroxyl Groups: The two primary hydroxyl groups of this compound can be selectively protected, allowing for differential functionalization. For instance, one hydroxyl group could be protected with a bulky protecting group like tert-butyldimethylsilyl (TBDMS) ether, leaving the other available for reaction.
Introduction of a Linker and Reporter Group: The unprotected hydroxyl group can be derivatized to introduce a linker, which in turn can be attached to a reporter group such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) tag for affinity purification.
Deprotection and Introduction of a Targeting Moiety: Following the introduction of the reporter group, the second hydroxyl group can be deprotected and modified to incorporate a targeting moiety. This could be a small molecule known to bind to a specific protein or a reactive group for covalent modification of the target.
The rigid bicyclic core ensures that the reporter group and the targeting moiety are held at a fixed distance and orientation, which is a critical design element for probes used in techniques such as Förster Resonance Energy Transfer (FRET). The inherent chirality of many bicyclo[2.2.1]heptane derivatives also allows for the development of enantioselective probes that can differentiate between chiral biological environments. For example, new 1′-homocarbanucleoside analogs with an optically active substituted bicyclo[2.2.1]heptane skeleton have been synthesized and show potential as virus-inhibiting agents. mdpi.com
| Synthetic Step | Reagents and Conditions | Purpose |
| Mono-protection | TBDMS-Cl, Imidazole, DMF | To allow for selective functionalization of one hydroxyl group. |
| Functionalization | Fluorescein-isothiocyanate, base | Attachment of a fluorescent reporter group. |
| Deprotection | Tetrabutylammonium fluoride (B91410) (TBAF) | Removal of the silyl (B83357) protecting group. |
| Attachment of Targeting Moiety | Carboxylic acid with targeting group, DCC/DMAP | Introduction of a group to direct the probe to its biological target. |
This table represents a generalized synthetic strategy for the development of a molecular probe based on a bicyclic diol scaffold.
Supramolecular Assembly and Host-Guest Interactions Utilizing the Rigid Bicyclic Core
The well-defined geometry and rigidity of the bicyclo[2.2.1]heptane scaffold make it an excellent building block for the construction of supramolecular assemblies. In host-guest chemistry, the predictable orientation of substituents on the bicyclic core allows for the design of hosts with precisely shaped cavities for the recognition and binding of specific guest molecules. wikipedia.org
The two hydroxyl groups of this compound can act as hydrogen bond donors, enabling the formation of extended hydrogen-bonded networks. Furthermore, these hydroxyl groups can be readily converted into other functional groups, such as esters, ethers, or amides, to introduce different recognition motifs or to connect multiple bicyclic units into larger, cage-like structures.
For instance, the diol can be reacted with dicarboxylic acids or diisocyanates to form macrocyclic polyesters or polyurethanes. The rigidity of the bicyclo[2.2.1]heptane units in the polymer backbone would lead to the formation of shape-persistent macrocycles. These macrocycles can act as hosts for small neutral molecules, with the binding affinity and selectivity being determined by the size and shape of the cavity, as well as by the nature of the functional groups lining the interior.
A key aspect of using the this compound scaffold in supramolecular chemistry is the preorganization it provides. The fixed distance and orientation of the two functional groups reduce the entropic penalty associated with the formation of a host-guest complex, leading to stronger binding. This principle is central to the design of highly selective synthetic receptors. While specific host-guest systems based on this compound are not widely reported, the foundational principles of supramolecular design strongly support its potential in this area. The cage of 2,5-diazabicyclo[2.2.1]heptane, for example, is often used as a rigid bicyclic counterpart to the more flexible piperazine (B1678402) ring in compounds with pharmacological and catalytic applications. researchgate.net
| Supramolecular Design Element | Role of this compound | Potential Application |
| Rigidity and Preorganization | The bicyclic core provides a stiff and well-defined structure. | Creation of hosts with high binding affinities and selectivities. |
| Divalent Functionalization | The two hydroxyl groups allow for the connection to other building blocks. | Synthesis of macrocycles, cages, and polymers with defined shapes. |
| Hydrogen Bonding Capability | The hydroxyl groups can participate in hydrogen bonding networks. | Formation of self-assembled gels or crystalline solids with porous structures. |
This table outlines the potential roles of this compound in the design of supramolecular systems.
Development of Catalysts and Ligands Incorporating the this compound Scaffold
The stereochemical purity and conformational rigidity of bicyclo[2.2.1]heptane derivatives have made them privileged scaffolds for the development of chiral ligands for asymmetric catalysis. The C2 symmetry often present in these systems is particularly advantageous for achieving high enantioselectivity in metal-catalyzed reactions.
While this compound itself is achiral, its rigid framework can be used to create a chiral environment around a metal center. The hydroxyl groups can be converted to phosphines, amines, or other coordinating groups to create bidentate ligands. The fixed distance between the two coordinating atoms, dictated by the bicyclic scaffold, can enforce a specific coordination geometry on the metal, which in turn influences the stereochemical outcome of the catalyzed reaction.
A notable example, although not of the 1,4-disubstituted isomer, is the use of (1S,2R,3R,4R)-α,α,α′,α′-tetraphenylbicyclo[2.2.1]heptane-2,3-dimethanol as a ligand in the titanate-complex-catalyzed addition of diethylzinc (B1219324) to aldehydes, which resulted in high enantiomeric excesses of the resulting alcohols. researchgate.net This demonstrates the potential of the bicyclo[2.2.1]heptane-dimethanol framework in asymmetric catalysis.
The synthesis of a ligand from this compound would typically involve:
Conversion of Hydroxyls to Leaving Groups: The hydroxyl groups can be tosylated or converted to halides to facilitate nucleophilic substitution.
Introduction of Coordinating Atoms: Reaction with a nucleophile such as diphenylphosphine (B32561) lithium (LiPPh2) would yield a bidentate phosphine (B1218219) ligand.
The resulting ligand would chelate to a metal center, creating a chiral pocket that can effectively control the facial selectivity of a substrate's approach. The rigidity of the bicyclic backbone is key to maintaining the integrity of this chiral environment throughout the catalytic cycle. The development of organocatalysts based on bicyclic scaffolds is also an active area of research. mdpi.com
| Ligand/Catalyst Feature | Contribution of the this compound Scaffold | Impact on Catalysis |
| Rigid Backbone | Locks the coordinating groups in a fixed spatial arrangement. | Enhances enantioselectivity by creating a well-defined chiral pocket. |
| Bidentate Coordination | The two functional groups can chelate to a single metal center. | Increases the stability of the catalyst and can influence its reactivity. |
| Tunable Steric and Electronic Properties | The scaffold can be modified with different substituents to fine-tune the catalyst's performance. | Optimization of catalytic activity and selectivity for a specific reaction. |
This table summarizes the key features and advantages of using the this compound scaffold in the design of catalysts and ligands.
Future Perspectives and Emerging Research Directions for Bicyclo 2.2.1 Heptane 1,4 Diyldimethanol
Development of Sustainable and Green Synthetic Pathways
The traditional chemical synthesis of diols often involves non-renewable resources and can generate significant environmental waste. nih.gov The development of sustainable and green synthetic pathways for bicyclo[2.2.1]heptane-1,4-diyldimethanol is a critical area of future research, focusing on renewable feedstocks, enzymatic catalysis, and energy-efficient processes.
One promising approach is the utilization of bio-based starting materials. Lignocellulosic biomass, a plentiful and renewable resource, can be a source for platform chemicals that, through a series of catalytic transformations, could lead to the synthesis of bicyclic diols. acs.org Research into catalytic funneling strategies, which convert a mixture of biomass-derived compounds into a single product, could be instrumental in developing an economically viable and sustainable route to this compound. acs.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. acs.org Enzyme- and ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) has been successfully applied to other bicyclic diols to produce enantiomerically pure compounds. nih.govscilit.com Future research could explore the use of engineered enzymes for the stereoselective synthesis of this compound, which would be particularly valuable for applications in pharmaceuticals and advanced optical materials.
The principles of green chemistry, such as atom economy and the reduction of hazardous substances, will guide the development of new synthetic routes. acs.org This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. acs.org
| Synthetic Approach | Potential Advantages | Research Focus |
| Bio-based Feedstocks | Reduced reliance on fossil fuels, utilization of renewable resources. | Development of catalytic processes to convert biomass-derived platform chemicals into the target compound. |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of enzymes for the stereoselective synthesis of this compound. |
| Green Chemistry Principles | Minimized environmental impact, increased safety and efficiency. | Application of principles like atom economy, use of green solvents, and energy-efficient reaction technologies. |
Exploration of Novel Material Applications Beyond Conventional Polymers
The unique bridged bicyclic structure of bicyclo[2.2.1]heptane derivatives imparts rigidity and thermal stability to polymers. ontosight.aicore.ac.uk While this compound can be used as a monomer in conventional polyesters and polyurethanes, its potential extends to a range of advanced materials.
The incorporation of this diol into polymer backbones can significantly increase the glass transition temperature (Tg) and thermal stability of the resulting materials. core.ac.uk This makes it a promising candidate for high-performance thermoplastics that can be used in demanding applications in the automotive and aerospace industries. Research has shown that polyesters made with cyclic monomers tend to have rigid molecular chains and display higher Tg values. acs.org
The well-defined stereochemistry of this compound can be exploited to create polymers with specific optical properties. This could lead to applications in optical films, lenses, and other components where clarity and birefringence are important. Furthermore, the diol's structure could be leveraged in the design of advanced drug delivery systems and for the development of new polymers and materials with tailored properties in material science. ontosight.ai
The development of chemically recyclable polymers is a key aspect of a circular economy. rsc.org The structure of this compound may allow for the design of polymers that can be selectively depolymerized back to their constituent monomers, enabling a closed-loop recycling process. rsc.org
| Potential Application Area | Key Properties Conferred by this compound | Emerging Research Directions |
| High-Performance Thermoplastics | Increased rigidity, thermal stability, and higher glass transition temperature. | Synthesis and characterization of novel polyesters, polycarbonates, and polyurethanes for demanding applications. |
| Optical Materials | Potential for controlled refractive index and low birefringence. | Investigation of the relationship between stereochemistry and optical properties in polymers containing the diol. |
| Biomedical Materials | Biocompatibility and controlled degradation. | Exploration of its use in drug delivery vehicles and biodegradable medical implants. |
| Chemically Recyclable Polymers | Potential for selective depolymerization. | Design of polymer architectures that facilitate closed-loop recycling. |
Advanced Functionalization Strategies for Enhanced Material Performance and Specificity
The two primary hydroxyl groups of this compound offer versatile handles for a wide range of chemical modifications. Advanced functionalization strategies can be employed to tailor the properties of the resulting materials for specific applications.
One area of interest is the synthesis of derivatives with reactive functional groups that can participate in "click" chemistry reactions. This would allow for the efficient and specific attachment of molecules to create functional surfaces, for example, to impart anti-fouling or biocompatible properties.
The hydroxyl groups can also be converted to other functional groups to create novel monomers for different types of polymerization. For instance, conversion to amines would allow for the synthesis of polyamides, while conversion to isocyanates would open the door to new polyurethane architectures. The synthesis of functionalized bicyclo[2.2.1]heptanes is a topic of ongoing research. nih.gov
Furthermore, the rigid bicyclic core can serve as a scaffold for the precise spatial arrangement of functional groups. This could be exploited in the design of materials for catalysis, sensing, and molecular recognition, where the defined orientation of active sites is crucial for performance.
| Functionalization Strategy | Desired Outcome | Potential Impact |
| Introduction of "Clickable" Groups | Facile and specific surface modification and material conjugation. | Development of smart materials with tunable properties and targeted functionalities. |
| Conversion to Other Monomer Types | Access to a broader range of polymer classes (e.g., polyamides, polyimides). | Expansion of the material property space achievable with this bicyclic scaffold. |
| Scaffold for Spatial Arrangement | Precise control over the orientation of functional moieties. | Creation of highly selective catalysts, sensors, and recognition elements. |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Bicyclo[2.2.1]heptane-1,4-diyldimethanol?
this compound is typically synthesized via functionalization of the bicyclic scaffold. One approach involves the dihydroxylation of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (a precursor), followed by ester hydrolysis and reduction. Catalytic hydrogenation or LiAlH4-mediated reduction can achieve the diol structure. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like ring strain-induced rearrangements .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the bicyclic framework and hydroxyl group positions. Ring current effects in the bicyclo system produce distinct splitting patterns .
- IR Spectroscopy : Hydroxyl stretches (3200–3600 cm<sup>−1</sup>) and C-O vibrations (1050–1150 cm<sup>−1</sup>) validate functional groups. Reference databases (e.g., NIST) provide benchmark spectra .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms the norbornane-derived geometry .
Q. What are the primary applications of this compound in pharmaceutical research?
The compound’s rigid bicyclic scaffold is a privileged structure in drug design. It serves as a chiral building block for antidiabetic and CNS-active molecules, leveraging its conformational rigidity to enhance target binding specificity. For example, derivatives of similar bicyclic diols are used in enzymatic resolutions to produce enantiopure intermediates for APIs .
Advanced Research Questions
Q. How can researchers address low enantiomeric excess (ee) in asymmetric syntheses involving this compound?
Low ee often arises from competing reaction pathways or catalyst mismatch. Strategies include:
- Chiral Ligand Screening : Test phosphine or salen-based ligands (e.g., Jacobsen catalysts) to improve stereoselectivity .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of ester intermediates .
- Computational Modeling : DFT studies can predict transition-state geometries and guide catalyst design .
Q. What experimental factors influence the performance of bicyclo[2.2.1]heptane-based MOFs in hydrocarbon separation?
MOFs incorporating bicyclo[2.2.1]heptane derivatives (e.g., ZUL-C5) exhibit “channel-switching” behavior due to ligand flexibility. Key factors include:
- Ligand Functionalization : Electron-withdrawing groups (e.g., -OH in diyldimethanol) modulate pore hydrophilicity and adsorption kinetics .
- Temperature-Controlled Selectivity : Thermodynamic-kinetic synergy enhances separation of branched alkanes (e.g., 2,2-dimethylbutane) by tuning diffusion barriers .
Q. How can contradictory data on catalytic activity in bicyclo[2.2.1]heptane-mediated reactions be resolved?
Discrepancies may stem from:
- Substrate Purity : Trace impurities (e.g., residual esters) can deactivate catalysts. Validate starting material purity via GC-MS or HPLC .
- Reaction Monitoring : Use in-situ techniques (e.g., <sup>19</sup>F NMR for fluorinated analogs) to detect transient intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while nonpolar solvents favor radical pathways .
Methodological Considerations
Q. What computational tools are recommended for modeling the reactivity of this compound?
- Molecular Dynamics (MD) : Simulate conformational flexibility and solvent interactions (e.g., GROMACS).
- Density Functional Theory (DFT) : Calculate activation energies for hydroxyl group functionalization (e.g., B3LYP/6-31G* basis set) .
- Docking Studies : Predict binding affinities to biological targets (e.g., Autodock Vina) using the compound’s rigid scaffold .
Q. How can researchers optimize the stability of bicyclo[2.2.1]heptane derivatives under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
